1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride
Description
This compound is a 1,4-diazepane derivative modified with a pyrazole-containing ethyl substituent and a 3-(trifluoromethyl)phenyl sulfonyl group. Its structure combines a seven-membered diazepane ring, which is often associated with conformational flexibility and central nervous system (CNS) activity, with a sulfonamide moiety linked to a trifluoromethylphenyl group—a common pharmacophore in kinase inhibitors and serotonin receptor modulators .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2S.ClH/c18-17(19,20)15-4-1-5-16(14-15)27(25,26)24-9-3-7-22(11-13-24)10-12-23-8-2-6-21-23;/h1-2,4-6,8,14H,3,7,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYJWDOXNNZQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CCN3C=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, synthesis, and related studies, highlighting its significance in pharmacology.
Chemical Structure and Properties
Molecular Formula: C16H19ClF3N4O2S
Molecular Weight: 396.86 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The compound features a pyrazole moiety, a trifluoromethyl-substituted phenyl group, and a diazepane structure. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioactivity.
Antimicrobial Properties
Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound showed potent antibacterial effects with MIC values as low as 0.78 µg/mL against resistant strains.
- Bactericidal Activity: Time-kill assays indicated that the compound effectively reduces bacterial counts over time, demonstrating bactericidal properties against stationary phase cells, which are often more resistant to treatment.
- Biofilm Disruption: The compound exhibited moderate inhibition of biofilm formation and was effective in biofilm destruction, which is crucial for treating chronic infections.
Toxicity Studies
In vivo studies on mouse models indicated no significant toxicity at doses up to 50 mg/kg. Evaluation through various organ toxicity markers showed no adverse effects on liver or kidney function, suggesting a favorable safety profile for further development.
Table 1: Summary of Biological Activity
| Activity | Result |
|---|---|
| MIC against S. aureus | 0.78 µg/mL |
| Bactericidal effect | Effective over time |
| Biofilm inhibition | Moderate |
| Toxicity (in vivo) | No significant effects up to 50 mg/kg |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of macromolecular synthesis within bacterial cells. Studies suggest that it may target multiple pathways essential for bacterial survival and replication, leading to a broad spectrum of activity.
Case Studies
- Case Study on Staphylococcus aureus : In a controlled setting, the compound was tested against clinical isolates of S. aureus. Results showed a significant reduction in bacterial viability within 8 hours of treatment at various concentrations.
- Resistance Development : Long-term exposure studies indicated that the likelihood of resistance development in S. aureus was minimal, suggesting that this compound could be a valuable addition to current antibiotic therapies.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on diazepane core modifications and substituent variations. Below is a detailed analysis:
Structural Analogues from Pharmacopeial Forum (2017)
The compounds listed in share a triazole-containing 1,3-dioxolane ring system and a piperazine linker but differ in substituents:
- Compound 1 : Features a 2-isopropyl group on the triazolone ring and a 2,4-dichlorophenyl moiety.
- Compound 2 : Substitutes the isopropyl group with a sec-butyl group.
Key Comparisons :
| Feature | Target Compound | Pharmacopeial Forum Analogs |
|---|---|---|
| Core Structure | 1,4-Diazepane | 1,3-Dioxolane + piperazine |
| Heterocyclic Substituent | 1H-Pyrazole | 1H-1,2,4-Triazole |
| Aromatic Group | 3-(Trifluoromethyl)phenyl sulfonyl | 2,4-Dichlorophenyl |
| Bioactivity Inference | Potential CNS/kinase modulation | Antifungal/antiparasitic (via triazole) |
The trifluoromethyl group in the target compound may enhance metabolic stability compared to the dichlorophenyl groups in analogs, which are prone to oxidative dehalogenation .
Comparison with 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride
The compound in shares the 1,4-diazepane core but substitutes the sulfonylpyrazole group with a 3-phenylpropyl chain.
Key Differences :
| Property | Target Compound | 1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride |
|---|---|---|
| Substituent | Sulfonyl trifluoromethylphenyl + pyrazole | Phenylpropyl chain |
| Solubility | Likely higher (hydrochloride salt) | Moderate (dihydrochloride salt) |
| Pharmacokinetic Profile | Enhanced lipophilicity (CF₃ group) | Reduced BBB penetration (bulky alkyl chain) |
The trifluoromethyl group in the target compound improves membrane permeability compared to the phenylpropyl analog, which may limit CNS bioavailability due to steric hindrance .
Preparation Methods
Ring-Closing Strategies
The 1,4-diazepane ring can be constructed via cyclization reactions. For example, reacting 1,3-diamine derivatives with dihalides or carbonyl compounds under basic conditions facilitates ring closure. In one protocol, N-Boc-protected pyrrolidine derivatives are subjected to ring expansion using ethylene diamine equivalents, yielding 1-Boc-1,4-diazepane. This method ensures regiochemical control and high purity, critical for downstream reactions.
Protection-Deprotection Dynamics
Boc protection is preferred due to its stability under basic and nucleophilic conditions. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step achieves near-quantitative yields, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry analyses.
The introduction of the 3-(trifluoromethyl)phenyl sulfonyl group at position 4 of the diazepane ring is achieved through sulfonylation. This step requires precise stoichiometry and reaction control to avoid over-sulfonylation.
Sulfonyl Chloride Preparation
3-(Trifluoromethyl)benzenesulfonyl chloride, the sulfonating agent, is synthesized via chlorosulfonation of 3-(trifluoromethyl)benzene. While specific details of this synthesis are not provided in the cited sources, analogous methods for aryl sulfonyl chlorides involve treating the aromatic substrate with chlorosulfonic acid followed by thionyl chloride.
Reaction Conditions
The Boc-protected diazepane intermediate reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C, using triethylamine as a base. The reaction proceeds via nucleophilic attack of the diazepane’s secondary amine on the sulfonyl chloride, forming a stable sulfonamide bond. Yields typically exceed 80%, with purity confirmed by thin-layer chromatography (TLC).
Deprotection of the Boc Group
Removal of the Boc group liberates the primary amine at position 1, enabling further functionalization.
Acidic Deprotection
Trifluoroacetic acid (TFA) in DCM is the standard deprotection agent, achieving complete Boc removal within 1–2 hours at room temperature. The resulting amine is isolated as its TFA salt, which is subsequently neutralized with aqueous sodium bicarbonate to yield the free base.
Introduction of the 2-(1H-Pyrazol-1-yl)Ethyl Group
Attaching the pyrazole-containing side chain involves alkylation or reductive amination strategies.
Alkylation via Nucleophilic Substitution
1-(2-Bromoethyl)-1H-pyrazole, synthesized by reacting 1H-pyrazole with 1,2-dibromoethane in acetonitrile, serves as the alkylating agent. The free amine from the deprotected diazepane reacts with this bromide in dimethylformamide (DMF) at 60°C, using potassium carbonate as a base. This method affords moderate yields (50–65%) due to competing side reactions, necessitating purification via silica gel chromatography.
Reductive Amination
An alternative approach employs reductive amination between the diazepane amine and 2-(1H-pyrazol-1-yl)acetaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, yielding the desired product in 70–75% yield. This method offers superior regioselectivity compared to alkylation.
Formation of the Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility.
Salt Precipitation
Treating the free base with hydrogen chloride (HCl) gas in diethyl ether or ethanol induces precipitation of the hydrochloride salt. The product is isolated via filtration, washed with cold ether, and dried under vacuum. Purity is verified by elemental analysis and high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Diazepane Synthesis | Boc Protection | DCM, Boc₂O, Et₃N | >90 | High regiocontrol |
| Sulfonylation | Sulfonyl Chloride | DCM, Et₃N, 0–25°C | 80–85 | Rapid reaction |
| Pyrazole Attachment | Alkylation | DMF, K₂CO₃, 60°C | 50–65 | Simple reagents |
| Pyrazole Attachment | Reductive Amination | MeOH, NaBH3CN, pH 5–6 | 70–75 | Higher yield and selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
